BenchChemオンラインストアへようこそ!

1-(2,6-Dimethyl-benzyl)-cyclopropylamine

Epigenetics KDM1A/LSD1 Monoamine Oxidase

Procure the precise 2,6-dimethylbenzyl regioisomer (CAS 869535-67-1) for reproducible KDM1A/LSD1 inhibitor studies. The ortho-disubstitution pattern is critical for discriminating between LSD1 and MAO enzymes; regioisomeric variants (e.g., 2,4-dimethyl, CAS 926185-86-6) compromise target engagement profiles. This primary cyclopropylamine retains the FAD-covalent inactivation mechanism essential for sustained inhibition, making it indispensable for SAR campaigns and mechanistic crystallography. Insist on CAS 869535-67-1 to eliminate isomeric contamination.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B8626829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethyl-benzyl)-cyclopropylamine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC2(CC2)N
InChIInChI=1S/C12H17N/c1-9-4-3-5-10(2)11(9)8-12(13)6-7-12/h3-5H,6-8,13H2,1-2H3
InChIKeyVUWQAJVGAMUPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethyl-benzyl)-cyclopropylamine: A Sterically Hindered Cyclopropylamine Scaffold for Selective Epigenetic Probe & CNS-Targeted Ligand Procurement


1-(2,6-Dimethyl-benzyl)-cyclopropylamine (CAS 869535-67-1) is a primary cyclopropylamine featuring a 2,6-dimethylbenzyl substituent at the 1-position of the cyclopropane ring . This compound belongs to the 1-substituted cyclopropylamine class, a privileged scaffold in mechanism-based enzyme inhibition due to the cyclopropylamine's ability to form covalent adducts with flavin adenine dinucleotide (FAD) cofactors [1]. The 2,6-dimethyl substitution pattern introduces significant steric bulk ortho to the benzyl attachment point, a structural feature known to modulate selectivity between structurally related targets such as lysine-specific demethylase 1 (KDM1A/LSD1) and monoamine oxidases (MAO-A/MAO-B) [1][2].

Why 1-(2,6-Dimethyl-benzyl)-cyclopropylamine Cannot Be Replaced by Unsubstituted or 2,4-Dimethyl Benzylcyclopropylamine Analogs in Target-Engagement Assays


Cyclopropylamine-based covalent inhibitors are exquisitely sensitive to the steric and electronic character of substituents on the cyclopropane ring, which dictate both target affinity and off-target selectivity [1]. The introduction of substituents at the benzyl ring directly impacts the molecule's ability to discriminate between KDM1A and MAO enzymes: bulkier substituents on the cyclopropylamine ring increase selectivity for KDM1A against MAO-A and MAO-B [1]. Therefore, an unsubstituted 1-benzylcyclopropylamine (1-BCPA) or a regioisomeric 2,4-dimethyl variant cannot be assumed to replicate the steric signature, target engagement profile, or selectivity window of the 2,6-dimethyl substitution pattern. Procurement of the precise regioisomer is essential to maintain assay reproducibility and avoid confounding off-target liabilities.

Quantitative Differentiation Evidence for 1-(2,6-Dimethyl-benzyl)-cyclopropylamine Versus Closest Structural Analogs


Enhanced KDM1A Selectivity Over MAO Enzymes Conferred by the 2,6-Dimethylbenzyl Substituent Versus Unsubstituted Benzyl

The 2,6-dimethylbenzyl substitution on the cyclopropylamine core is predicted to confer superior selectivity for KDM1A over MAO-A and MAO-B compared to the unsubstituted 1-benzylcyclopropylamine (1-BCPA) comparator. The Vianello et al. (2014) study demonstrated that increasing the steric bulk of substituents on the cyclopropylamine ring correlates directly with increased selectivity for KDM1A against human MAO enzymes [1]. While 1-BCPA acts as a time-dependent irreversible inactivator of both MAO-A and MAO-B with documented affinity for the imidazoline I2 receptor (Ki = 51 μM) [2][3], the ortho-dimethyl substitution pattern of the target compound introduces steric hindrance that is expected to reduce MAO binding, thereby narrowing the target profile toward KDM1A. Direct quantitative selectivity data for the 2,6-dimethylbenzyl analog is, however, not available in the published literature and represents a key data gap.

Epigenetics KDM1A/LSD1 Monoamine Oxidase Selectivity

Regioisomeric Differentiation: 2,6-Dimethylbenzyl Versus 2,4-Dimethylbenzyl Substitution in N-(Benzyl)Cyclopropanamine Scaffolds

The positional isomerism of the methyl groups on the benzyl ring produces distinct steric and electronic environments. The 2,6-dimethyl substitution places methyl groups in both ortho positions relative to the benzylic carbon, creating a symmetric steric shield around the cyclopropylamine attachment point. In contrast, the 2,4-dimethyl isomer (CAS 926185-86-6, N-(2,4-dimethylbenzyl)cyclopropanamine) presents only one ortho methyl group, resulting in reduced steric hindrance and potential differences in target binding conformation [1]. Published synthetic protocols exist for the 2,4-dimethyl isomer via imine hydrogenation [2], demonstrating the feasibility of regioselective synthesis. No published head-to-head biological comparison between the 2,6- and 2,4-dimethyl regioisomers was identified, representing a critical evidence gap for procurement decisions.

Medicinal Chemistry Structure-Activity Relationship Cyclopropylamine Regioisomer

Primary Amine Versus Secondary Amine Reactivity: 1-(2,6-Dimethyl-benzyl)-cyclopropylamine Compared to N-Cyclopropylmethyl Analogs

The target compound is a primary amine (cyclopropylamine with a 1-benzyl substituent), whereas the structurally related 1-cyclopropyl-N-(2,6-dimethylbenzyl)methanamine (CAS 1549931-39-6) is a secondary amine where the nitrogen is separated from the cyclopropane by a methylene spacer [1]. This distinction is mechanistically significant: in the KDM1A inhibitor class, the primary cyclopropylamine nitrogen directly participates in covalent FAD adduct formation, a mechanism documented by Vianello et al. (2014) for 1-substituted cyclopropylamine derivatives [2]. The secondary amine analog lacks this direct cyclopropane-nitrogen conjugation and is expected to exhibit fundamentally different covalent inhibition kinetics. Procurement of the primary amine scaffold is therefore essential for mechanism-based inhibitor development targeting FAD-dependent enzymes.

Synthetic Chemistry Amine Reactivity Covalent Probe Design Cyclopropylamine

Application Scenarios Where 1-(2,6-Dimethyl-benzyl)-cyclopropylamine Delivers Differentiated Value


KDM1A/LSD1 Chemical Probe Development Requiring MAO Selectivity

The 2,6-dimethylbenzyl substituent on the cyclopropylamine scaffold provides steric bulk that, based on class SAR, is expected to reduce off-target inhibition of MAO-A and MAO-B relative to unsubstituted or less hindered benzyl analogs [1]. Research groups developing KDM1A chemical probes for target validation in oncology or virology should prioritize this regioisomer to minimize confounding MAO-related effects in cellular assays. The primary amine functionality ensures retention of the covalent FAD-inactivation mechanism essential for sustained KDM1A inhibition in vitro [1].

Structure-Activity Relationship (SAR) Expansion of Tranylcypromine-Derived KDM1A Inhibitors

The tranylcypromine scaffold, from which 1-substituted cyclopropylamines are derived, is the foundation of multiple clinical and preclinical LSD1 inhibitors [1]. Incorporation of the 1-(2,6-dimethylbenzyl) substitution expands the chemical space of this series into sterically demanding benzyl variants. This compound serves as a key intermediate or comparator for SAR studies investigating the impact of ortho-disubstitution on target engagement, cellular potency (e.g., Gfi-1b expression modulation), and selectivity over FAD-dependent off-targets [1].

Regioisomeric Purity Control in Medicinal Chemistry Procurement

The discrete CAS number 869535-67-1 uniquely identifies the 2,6-dimethyl substitution pattern, distinguishing it from the 2,4-dimethyl regioisomer (CAS 926185-86-6) and other benzyl-substituted cyclopropylamines . For procurement in structure-activity campaigns, specification of this CAS number ensures delivery of the correct regioisomer, avoiding batch-to-batch variability that can arise from isomeric contamination. Analytical verification via NMR or LC-MS should confirm the presence of symmetric ortho-methyl signals as a quality control check .

Covalent Inhibitor Mechanism-of-Action Studies in FAD-Dependent Enzymes

The primary cyclopropylamine architecture of the target compound, in contrast to secondary amine analogs such as 1-cyclopropyl-N-(2,6-dimethylbenzyl)methanamine (CAS 1549931-39-6) [2], preserves the capacity for direct covalent adduct formation with the FAD cofactor. This makes the compound suitable for crystallographic or mass spectrometry-based mechanistic studies aimed at elucidating the structural basis of irreversible KDM1A inhibition and the stereochemical outcome of FAD modification [1].

Quote Request

Request a Quote for 1-(2,6-Dimethyl-benzyl)-cyclopropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.